molecular formula C7H10N2O5 B14538646 3-(Dinitromethyl)cyclohexan-1-one CAS No. 62115-95-1

3-(Dinitromethyl)cyclohexan-1-one

Cat. No.: B14538646
CAS No.: 62115-95-1
M. Wt: 202.16 g/mol
InChI Key: AHOGZSSTQHTJTI-UHFFFAOYSA-N
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Description

3-(Dinitromethyl)cyclohexan-1-one is a chemical compound characterized by a cyclohexane ring with a dinitromethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dinitromethyl)cyclohexan-1-one typically involves the nitration of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with dinitromethane under controlled conditions to introduce the dinitromethyl group. The reaction conditions often require the use of strong acids and careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dinitromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the dinitromethyl group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dinitromethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dinitromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring, lacking the dinitromethyl group.

    2,2-Dimethylcyclohexanone: A cyclohexanone derivative with two methyl groups at the 2-position.

    3-Nitrocyclohexanone: A cyclohexanone derivative with a nitro group at the 3-position.

Uniqueness

3-(Dinitromethyl)cyclohexan-1-one is unique due to the presence of the dinitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclohexanone derivatives and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62115-95-1

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

3-(dinitromethyl)cyclohexan-1-one

InChI

InChI=1S/C7H10N2O5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13)14/h5,7H,1-4H2

InChI Key

AHOGZSSTQHTJTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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